Gandotinib is a small-molecule inhibitor designed to target the constitutively active JAK-STAT signaling pathway in MPNs. The table below summarizes its core mechanistic attributes.
| Feature | Description |
|---|---|
| Primary Target | Janus kinase 2 (JAK2) [1] [2] |
| Binding Mode | ATP-competitive, binding the kinase domain in its active conformation (Type I inhibitor) [3] [2] |
| Key Selectivity | Preferential inhibition of mutant JAK2V617F over wild-type JAK2 [1] |
| Additional Inhibition | Minor activity against STAT3 [4] |
The JAK2V617F mutation is a key driver in most MPNs [5]. By competitively binding to the ATP-binding site of JAK2, this compound blocks the phosphorylation and subsequent activation of downstream STAT proteins (particularly STAT5), halting the transduction of signals for cell proliferation and survival [1].
This compound preferentially inhibits constitutive JAK2-STAT signaling in MPNs.
The potency and clinical effects of this compound have been characterized through biochemical, cellular, and clinical studies.
| Parameter | Value / Finding | Context / Model |
|---|---|---|
| Biochemical & Cellular IC₅₀ | ||
| JAK2V617F signaling | 20 nM | Ba/F3-JAK2V617F cells (pSTAT5) [1] |
| JAK2V617F proliferation | 55 nM | Ba/F3-JAK2V617F cells [1] |
| Wild-type JAK2 signaling | 1183 nM | IL-3 stimulated Ba/F3 cells [1] |
| Clinical Pharmacokinetics | ||
| Time to Cₘₐₓ | ~4 hours | After single & multiple doses [5] |
| Half-life (Day 1) | ~6 hours | Mean value [5] |
| Clinical Efficacy (Phase 1/2) | ||
| Recommended Phase 2 Dose | 120 mg | Orally, once daily [5] |
| Spleen Response (≥50% reduction) | 63% (20/32) | Evaluable MF patients [5] |
| Symptom Response (≥50% reduction in TSS) | 52% (11/21) | At 12 weeks (≥120 mg) [5] |
| Overall Response Rate (Phase 2, ORR) | ||
| Polycythemia Vera (JAK2V617F+) | 95% | [6] |
| Essential Thrombocythemia (JAK2V617F+) | 90.5% | [6] |
| Myelofibrosis (JAK2V617F+) | 9.1% | [6] |
For researchers aiming to validate or build upon these findings, the core methodologies from key studies are outlined below.
Based on clinical trials, the safety profile of this compound is characterized by:
Gandotinib (LY2784544) is a small-molecule, ATP-competitive inhibitor designed to be highly potent and selective for the mutated JAK2V617F kinase [1] [2]. This mutation drives disease progression in a majority of patients with MPNs [1]. Research indicates that this compound has significantly higher potency against JAK2V617F-driven signaling and cell proliferation compared to wild-type JAK2 signaling, which is a key feature for its therapeutic window [2].
Beyond JAK2, this compound also inhibits other kinases involved in oncogenesis, including FLT3, TYK2, and FGFR2, which may broaden its potential applications [2].
The following diagram illustrates the primary signaling pathway targeted by this compound and its cellular effects, based on research in JAK2V617F-driven diseases and KIT D816V-mutant systemic mastocytosis [3] [4].
Diagram of this compound's primary mechanism of action in JAK2V617F-driven MPNs and KIT D816V-mutant systemic mastocytosis.
A Phase 1 study established the foundation for this compound's use in MPNs. Key findings are summarized below [5] [1].
| Parameter | Result / Finding |
|---|---|
| Recommended Phase 2 Dose | 120 mg orally, once daily [5] [1] |
| Most Common Adverse Events (AEs) | Diarrhea (55.3%), Nausea (42.1%); mostly Grade 1 [5] [1] |
| Dose-Limiting Toxicities (DLTs) | Increased blood creatinine, hyperuricemia (at doses >120 mg) [5] [1] |
| Efficacy in Myelofibrosis Patients | • 29% achieved clinical improvement • 20/32 evaluable patients had ≥50% spleen length reduction • 52% (11/21) had ≥50% symptom score reduction at 12 weeks [5] [1] |
A 2025 study highlighted this compound's potential in systemic mastocytosis, both as a monotherapy and in combination [3].
| Experimental Model | Treatment | Key Outcome |
|---|
| HMC-1.2 & ROSAKIT D816V Cell Lines [3] | this compound Monotherapy | Decreased cell viability and proliferation; induced apoptosis [3] | | HMC-1.2 & ROSAKIT D816V Cell Lines [3] | this compound + (Avapritinib or Midostaurin) | Enhanced pro-apoptotic and anti-proliferative effects vs. TKI alone [3] | | Primary Human Cord Blood-Derived Mast Cells [3] | Fedratinib (JAK2i) + TKI | Induced apoptosis and enhanced TKI efficacy (suggestive of class effect) [3] |
For researchers aiming to validate or explore this compound's effects, here are key methodologies from recent literature.
This compound remains a drug of research interest, particularly for JAK2-driven malignancies. Its progression in clinical development should be monitored via databases like ClinicalTrials.gov for the latest trial status and results.
The table below summarizes the key characteristics of this compound as identified in the recent literature.
| Feature | Description |
|---|---|
| Primary Target | Janus Kinase 2 (JAK2) [1] [2] [3] |
| Key Selectivity | Dose-dependent selectivity for JAK2 V617F mutant over wild-type JAK2 and other JAK family members [3] [4]. |
| Inhibition Type | ATP-competitive inhibitor of JAK2 tyrosine kinase [3]. |
| Clinical Stage | Has undergone Phase 1 and Phase 2 clinical trials for MPNs [1] [2]. |
A comparative profiling of clinical-stage JAK2 inhibitors provides a clear picture of this compound's binding affinity and potency. The following data, derived from fluorescence polarization (FP) binding and Lance Ultra kinase assays, shows its performance against other JAK family members [5].
Table 1: Binding Affinity (Kd) and Activity Inhibition (IC50) of JAK Inhibitors (Values in nM) [5]
| Inhibitor | JAK1 Kd | JAK2 Kd | JAK3 Kd | TYK2 Kd | JAK1 IC50 | JAK2 IC50 | JAK3 IC50 | TYK2 IC50 |
|---|---|---|---|---|---|---|---|---|
| This compound | 8.2 | 11 | 13 | 16 | 7.3 | 6.2 | 199 | 92 |
| Fedratinib | 258 | 4.3 | 85 | 217 | 56 | 10 | 1812 | 3714 |
| Pacritinib | 318 | 6.6 | 41 | 125 | 371 | 14 | 311 | 536 |
| Ruxolitinib | 19 | 0.8 | 27 | 1.1 | 5.8 | 3.2 | 278 | 60 |
This data shows that while this compound binds to all JAK family kinases with nanomolar affinity, it has a more balanced profile compared to other inhibitors. Its JAK2 selectivity is relative rather than absolute, but it shows a degree of selectivity over JAK3 in both binding and activity assays [5].
Phase 1 study data offers insights into the drug's behavior in humans and its preliminary efficacy.
Table 2: Clinical Pharmacokinetics and Response from Phase 1 Study [1]
| Parameter | Finding |
|---|---|
| Recommended Phase 2 Dose | 120 mg orally, once daily with food (Maximum Tolerated Dose) |
| Dose-Limiting Toxicities (DLTs) | Increased blood creatinine and hyperuricemia (at doses >120 mg) |
| Time to Cmax | ~4 hours (after single and multiple doses) |
| Half-life (Day 1) | ~6 hours |
| Most Common Adverse Events | Diarrhea (55.3%) and Nausea (42.1%); mostly Grade 1 |
| Efficacy (Myelofibrosis patients) | 29% achieved clinical improvement; 52% had a ≥50% reduction in Total Symptom Score at 12 weeks |
A separate Phase 2 study in patients with JAK2 V617F-mutated MPNs reported high overall response rates: 95% in Polycythemia Vera (PV) and 90.5% in Essential Thrombocythemia (ET) [2].
This compound's action can be visualized through its pathway inhibition. The following diagram illustrates its primary mechanism and the basis for its mutant selectivity.
The diagram shows that this compound acts as an ATP-competitive inhibitor within the kinase domain of JAK2. Its key feature is dose-dependent selectivity for the constitutively active JAK2 V617F mutant, which arises from its unique binding interaction that potentially exploits the altered conformation of the mutant protein [3] [4].
While the search results do not contain a step-by-step laboratory manual, they reference key experimental methods used to characterize this compound:
The table below summarizes the key pharmacokinetic (PK) parameters of this compound, primarily derived from a Phase 1 dose-escalation study in patients with myeloproliferative neoplasms [1].
| Parameter | Value / Observation | Key Findings / Context |
|---|---|---|
| Recommended Phase 2 Dose | 120 mg orally, once daily | Maximum Tolerated Dose (MTD) established based on dose-limiting toxicities (increased blood creatinine, hyperuricemia) at higher doses [1]. |
| Absorption & Bioavailability| - Tmax: ~4 hours (post-dose)
The foundational PK data for this compound comes from early-phase clinical trials. Here is a detailed breakdown of the methodologies used in the primary cited study.
1. Phase 1 Study Design and PK Assessment [1] This was a multicenter, non-randomized, open-label study designed to determine the safety, tolerability, and recommended dose of this compound.
3 + 3 dose-escalation design. Patients received oral this compound once daily in 28-day cycles. An amended protocol included a lead-in period at 120 mg before escalating to higher doses to manage toxicity.2. Phase 2 Study Context [2] A subsequent Phase 2 study evaluated the efficacy and safety of this compound at the 120 mg once-daily dose in a larger cohort of 138 patients with MPNs. While this study confirmed the safety profile and demonstrated clinical efficacy (particularly in JAK2V617F-mutated PV and ET), it primarily relied on the PK parameters established in the Phase 1 trial and did not report new foundational PK data.
This compound is a potent, small-molecule inhibitor of Janus kinase 2 (JAK2), with increased potency for the mutated JAK2V617F form commonly found in myeloproliferative neoplasms [1] [3] [2]. The following diagram illustrates the JAK-STAT signaling pathway and the site of this compound's action.
This compound inhibits the hyperactive JAK2 kinase, blocking aberrant proliferation signals.
The search results indicate that a comprehensive ADME profile for this compound is not publicly available. Key information is missing, which is crucial for full pharmacokinetic characterization [1] [3]. The following areas require further investigation:
| Attribute | Details |
|---|---|
| Drug Name | This compound (LY2784544) [1] |
| Organization | Eli Lilly [1] |
| Drug Type | Small molecule [1] |
| Mechanism of Action | JAK2 inhibitor (with increased potency for the JAK2V617F mutant and minor STAT3 inhibition) [1] [2] [3] |
| Highest Phase of Development | Phase 2 (for myeloproliferative neoplasms) [1] [4] [5] |
| Current Status (as of Nov 2025) | Not in Lilly's active pipeline; development appears inactive [6] |
The tables below summarize key efficacy and safety findings from the Phase 2 trial of this compound (120 mg once daily) in patients with myeloproliferative neoplasms (MPNs) [4].
Overall Response Rates (ORR) by Disease and Mutation
| Patient Group | Overall Response Rate (ORR) |
|---|---|
| Polycythemia Vera (PV) with JAK2 V617F mutation | 95% |
| Essential Thrombocythemia (ET) with JAK2 V617F mutation | 90.5% |
| Myelofibrosis (MF) with JAK2 V617F mutation | 9.1% |
| ET without JAK2 V617F mutation | 43.7% |
| MF without JAK2 V617F mutation | 0% |
Most Frequent Grade 3/4 Treatment-Emergent Adverse Events (AEs)
| Adverse Event | Incidence (Grade 3/4) |
|---|---|
| Anemia | 11.6% |
| Hyperuricemia | 3.2% |
| Fatigue | 2.9% |
| Diarrhea | 2.2% |
| Thrombocytopenia | 2.2% |
This compound is a potent inhibitor of the JAK/STAT signaling pathway, crucial for hematopoiesis, immune function, and inflammation [7]. The JAK2V617F mutation causes constitutive activation, driving MPN pathogenesis [2]. This compound shows preferential inhibition of mutant JAK2V617F over wild-type JAK2 [2] [4].
Diagram of this compound's preferential inhibition of mutant JAK2V617F signaling in myeloproliferative neoplasms (MPNs).
Clinical data suggests this compound was particularly effective in JAK2 V617F-mutated Polycythemia Vera and Essential Thrombocythemia [4]. The low response rate in myelofibrosis patients without the mutation underscores its targeted mechanism.
The most common low-grade adverse events were diarrhea and nausea [2] [8]. A notable safety observation from an earlier Phase 1 trial was the occurrence of tumor lysis syndrome in some patients, which requires careful risk management [1] [2].
This compound (development code LY2784544) represents a potent small-molecule inhibitor specifically designed to target the JAK2V617F mutation, which is implicated in the pathogenesis of Philadelphia chromosome-negative myeloproliferative neoplasms (MPNs). This mutation occurs in the pseudokinase domain of Janus kinase 2 (JAK2), resulting in constitutive activation of JAK2 signaling and subsequent dysregulated myeloid cell proliferation. The JAK2V617F mutation is present in approximately 95% of polycythemia vera (PV) cases and about two-thirds of essential thrombocythemia (ET) and primary myelofibrosis (PMF) cases, making it a compelling therapeutic target for these hematologic malignancies [1] [2].
What distinguishes this compound from broader JAK inhibitors is its enhanced selectivity for the mutant JAK2V617F kinase compared to wild-type JAK2. This selective inhibition profile is particularly important because wild-type JAK2 plays indispensable roles in normal hematopoiesis, and its excessive inhibition could lead to significant hematologic toxicities. The preferential targeting of the mutant form potentially offers a improved therapeutic window, maximizing efficacy while minimizing adverse effects on normal hematopoietic functions [1] [3]. This compound has progressed through phase 1 and 2 clinical trials, demonstrating acceptable safety profiles and preliminary evidence of efficacy in MPN patients, particularly those with JAK2V617F-positive disease [1] [4].
The JAK/STAT signaling pathway serves as a crucial intracellular communication channel for numerous cytokines, growth factors, and hormones, regulating essential cellular processes including proliferation, differentiation, and immune response. This pathway comprises three main components: cell surface receptors, Janus kinases (JAKs), and signal transducers and activators of transcription (STATs). In normal physiology, ligand binding induces receptor dimerization, bringing associated JAK proteins into proximity for trans-phosphorylation and activation. These activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to modulate gene expression [5].
The JAK family includes four members: JAK1, JAK2, JAK3, and TYK2, each with distinct functions and expression patterns. JAK2, the primary target of this compound, is particularly important for hematopoiesis, transducing signals from erythropoietin, thrombopoietin, and granulocyte-macrophage colony-stimulating factor. The V617F gain-of-function mutation occurs in the pseudokinase domain of JAK2, which normally auto-inhibits the kinase domain. This mutation relieves autoinhibition, leading to cytokine-independent constitutive JAK2 activation and subsequent STAT phosphorylation, particularly STAT3 and STAT5, driving excessive myeloid cell production and survival characteristic of MPNs [5] [1].
This compound functions as a competitive ATP-binding site inhibitor that demonstrates heightened potency against JAK2V617F compared to wild-type JAK2. Structural analyses reveal that the mutation induces conformational changes in the kinase domain that this compound preferentially exploits, resulting in its selective inhibition profile. By occupying the ATP-binding pocket, this compound prevents JAK2 autophosphorylation and subsequent activation, thereby interrupting the downstream signaling cascade that drives pathologic cell proliferation in MPNs [1] [6].
The following diagram illustrates this compound's targeted inhibition within the JAK/STAT signaling pathway:
This compound preferentially inhibits JAK2 V617F mutant signaling.
This targeted mechanism explains this compound's ability to suppress malignant cell proliferation while potentially sparing normal hematopoiesis mediated by wild-type JAK2. Additionally, by reducing JAK2 hyperactivation, this compound modulates the production of inflammatory cytokines that contribute to disease symptoms such as fatigue, night sweats, and splenomegaly in MPN patients [1] [6].
Preclinical investigations of this compound have demonstrated potent anti-proliferative effects across various JAK2V617F-positive cellular models. In biochemical assays, this compound exhibited nanomolar potency against JAK2V617F with significant selectivity over wild-type JAK2. Cellular proliferation assays using JAK2V617F-dependent hematopoietic cell lines showed dose-dependent growth inhibition with IC50 values in the low nanomolar range, substantially lower than those observed in cell lines dependent on wild-type JAK2 signaling [1] [6].
A recent preclinical study investigating mastocytosis, a disease driven by the KIT D816V mutation that also activates JAK/STAT signaling, demonstrated that this compound significantly decreased viability and induced apoptosis in KIT D816V-positive mast cell lines. The study reported that this compound, along with fedratinib, effectively suppressed neoplastic mast cell growth, while other JAK inhibitors including ruxolitinib, baricitinib, upadacitinib, and abrocitinib showed minimal effects. This suggests this compound may have broader applicability beyond classic MPNs to other malignancies driven by mutant tyrosine kinases that activate JAK/STAT signaling [6].
The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has been characterized in both preclinical models and early-phase clinical trials. In phase 1 studies, this compound demonstrated favorable pharmacokinetic properties with rapid oral absorption, reaching peak plasma concentration approximately 4 hours after administration. The mean elimination half-life was approximately 6 hours, supporting once-daily dosing regimen. Pharmacodynamic assessments confirmed dose-dependent inhibition of JAK2 signaling, as measured by phospho-STAT3 suppression in patient blood samples [1].
Table 1: Key Pharmacokinetic Parameters of this compound from Phase 1 Study
| Parameter | Value | Conditions |
|---|---|---|
| Tmax (time to peak concentration) | 4 hours | After single and multiple doses |
| Mean half-life (Day 1) | ~6 hours | After single dose |
| Maximum Tolerated Dose | 120 mg | Orally once daily with food |
| Dose-Limiting Toxicities | Increased blood creatinine, hyperuricemia | At doses >120 mg |
The maximum tolerated dose (MTD) was established at 120 mg once daily based on dose-limiting toxicities of increased blood creatinine and hyperuricemia observed at higher doses. These toxicities were consistent with tumor lysis syndrome characteristics, suggesting potent on-target effects in patients with high disease burden. The recommended phase 2 dose was set at 120 mg orally once daily with food, which provided the optimal balance between efficacy and safety [1].
Table 2: Efficacy Outcomes of this compound in MPN Patients from Phase 1/2 Studies
| Response Parameter | Patient Population | Response Rate | Dosing |
|---|---|---|---|
| ≥50% palpable spleen length reduction | Myelofibrosis (evaluable patients) | 20/32 (62.5%) | During therapy at various doses |
| ≥50% reduction MPN-SAF TSS | Myelofibrosis (≥120 mg) at 12 weeks | 11/21 (52.4%) | ≥120 mg daily |
| ≥50% reduction MPN-SAF TSS | Myelofibrosis (≥120 mg) at 24 weeks | 6/14 (42.9%) | ≥120 mg daily |
| Overall Response Rate (ORR) | JAK2 V617F-mutated PV | 95% | 120 mg daily |
| Overall Response Rate (ORR) | JAK2 V617F-mutated ET | 90.5% | 120 mg daily |
| Overall Response Rate (ORR) | JAK2 V617F-mutated MF | 9.1% | 120 mg daily |
| Overall Response Rate (ORR) | Non-JAK2 V617F ET | 43.7% | 120 mg daily |
| Overall Response Rate (ORR) | Non-JAK2 V617F MF | 0% | 120 mg daily |
The efficacy data demonstrate this compound's pronounced activity in JAK2V617F-mutated MPNs, with particularly high response rates in polycythemia vera and essential thrombocythemia. The differential response rates between JAK2V617F-mutated and non-mutated patients provide clinical evidence supporting the compound's mutant-selective mechanism of action. For myelofibrosis patients, this compound treatment resulted in significant symptomatic improvement and spleen size reduction, which are clinically meaningful endpoints in this patient population [1] [4].
XTT Viability Assay Protocol:
Proliferation Assay Protocol:
Flow Cytometry-Based Apoptosis Detection:
Protocol for JAK Inhibitor and TKI Combinations:
The preclinical profile of this compound supports its therapeutic potential particularly for JAK2V617F-driven myeloproliferative neoplasms. The compound's preferential inhibition of mutant JAK2 represents a targeted approach that may improve the therapeutic window compared to non-selective JAK inhibitors. Furthermore, the recently identified activity against KIT D816V-mutant mast cells suggests potential application in systemic mastocytosis, indicating that this compound may have broader therapeutic utility beyond classic MPNs [6].
The translation of preclinical findings to early-phase clinical trials has demonstrated promising activity in JAK2V617F-positive MPN patients. The phase 1 study established a recommended dose of 120 mg once daily, with clinical improvements observed in myelofibrosis patients including symptomatic benefit and spleen size reduction. The phase 2 study confirmed high response rates in JAK2V617F-mutated polycythemia vera (95%) and essential thrombocythemia (90.5%), though response rates were substantially lower in myelofibrosis patients (9.1%) and JAK2V617F-negative patients [1] [4].
The safety profile observed in clinical trials revealed predictable adverse events, primarily diarrhea (55.3%) and nausea (42.1%), with the majority being grade 1 in severity. Hyperuricemia and increased blood creatinine emerged as dose-limiting toxicities at higher doses, consistent with tumor lysis effects in responsive patients. These findings underscore the importance of appropriate dose selection and monitoring parameters when administering potent JAK2-targeted therapies [1] [4].
Future research directions should focus on optimizing combination strategies with other targeted agents, identifying predictive biomarkers beyond JAK2V617F status, and exploring mechanisms of resistance that may limit long-term efficacy. Additionally, the differential response rates across MPN subtypes warrant further investigation into the underlying biological factors that modulate sensitivity to this compound and other JAK2-selective inhibitors [1] [4] [6].
The table below summarizes the key molecular and biochemical characteristics of this compound:
| Attribute | Description |
|---|---|
| Synonyms | LY2784544 [1] [2] |
| Molecular Formula | C₂₃H₂₅ClFN₇O [1] [2] |
| Primary Target | JAK2 (Janus Kinase 2) [1] [2] |
| Key Mechanism | Potent inhibition of JAK2V617F mutant signaling and proliferation [2] |
| IC₅₀ for JAK2 | 3 nM (cell-free assay) [1] [2] |
| IC₅₀ for JAK2V617F | 0.245 nM (Ki) [2] |
| Selectivity | 8- and 20-fold selective for JAK2 over JAK1 and JAK3, respectively [2] |
This compound functions as an ATP-competitive inhibitor that binds to the ATP-binding pocket of the JAK2 kinase domain, blocking its enzymatic activity and subsequent downstream signaling [3].
The JAK-STAT pathway is a major signaling conduit for over 50 cytokines and growth factors, regulating processes like hematopoiesis, immune responses, and cell survival [4] [5] [6]. In many myeloproliferative neoplasms, a single point mutation (V617F) in the JAK2 gene leads to constitutive, cytokine-independent activation of the pathway, driving abnormal cell proliferation [7] [8].
This compound intervenes in this hyperactive signaling. The following diagram illustrates the key steps of the JAK-STAT pathway and the points where this compound exerts its inhibitory effect:
This compound inhibits the JAK-STAT pathway by blocking JAK2 kinase activity, preventing gene transcription that drives cell proliferation and survival.
A notable characteristic of this compound is its greater potency against the mutant JAK2V617F compared to the wild-type JAK2. In cellular models, it inhibited JAK2V617F-driven signaling and proliferation with IC₅₀ values of 20 nM and 55 nM, respectively, while being significantly less potent against wild-type JAK2 (IC₅₀ of 1.18 µM and 1.31 µM, respectively) [1] [2]. This selective profile is a key therapeutic goal, as minimizing disruption to the normal wild-type JAK2 function could potentially reduce side effects like anemia and thrombocytopenia [3].
The efficacy of this compound has been demonstrated across preclinical and clinical settings:
The recommended phase 2 dose from clinical studies is 120 mg taken orally once daily [7].
The most common treatment-emergent adverse events were predominantly low-grade and included diarrhea (55.3%) and nausea (42.1%) [7]. Unlike some other JAK2 inhibitors, no incidents of Wernicke's encephalopathy were reported with this compound in the available studies. However, dose-limiting toxicities observed at higher doses included increased blood creatinine and hyperuricemia, which is why the 120 mg dose was selected for further development [7].
This compound (LY2784544) is a potent small-molecule inhibitor developed to target the JAK2V617F mutation, a constitutively active kinase driver of certain myeloproliferative neoplasms (MPNs) like primary myelofibrosis, polycythemia vera, and essential thrombocythemia [1]. It shows increased potency for the mutant JAK2V617F compared to wild-type JAK2 [1].
The diagram below outlines the core JAK-STAT signaling pathway that this compound inhibits.
The table below summarizes the available in vitro and clinical data for this compound and a reference JAK2 inhibitor.
| Parameter | Value for this compound | Value for Amentoflavone Analog (1b) | Notes & Context |
|---|---|---|---|
| Reported IC₅₀ (Enzymatic) | Not explicitly stated | 3.9 µM [2] | Amentoflavone analog is a reference inhibitor from a research study. |
| Clinical Dose (MTD) | 120 mg daily [1] | Not Applicable | Maximum Tolerated Dose (MTD) from phase 1 clinical trial. |
| JAK2V617F Specificity | Increased potency for mutant vs. wild-type [1] | N/A | This compound was designed for selective inhibition of the mutant form. |
| Inhibition Mode | Information not available in results | Non-ATP-competitive (Type II) [2] | Type II inhibitors bind a unique DFG-out conformation for potential selectivity. |
| Reported Kᵢ | Information not available in results | 27 µM [2] | Inhibition constant (Kᵢ) for the amentoflavone analog. |
While a specific protocol for this compound is not available, the following workflow is adapted from general JAK2 inhibitor screening methods described in the literature [3]. This outlines the key stages of a typical in vitro kinase assay.
Key Considerations for the Assay:
The Janus kinase 2 (JAK2) V617F mutation represents a pivotal therapeutic target in Philadelphia-chromosome negative myeloproliferative neoplasms (MPNs), including primary myelofibrosis (PMF), polycythemia vera (PV), and essential thrombocythemia (ET). This gain-of-function mutation results in constitutive activation of the JAK-STAT signaling pathway, driving aberrant cellular proliferation and survival in hematopoietic lineages. [1] [2] Gandotinib (LY2784544) is a potent, small-molecule inhibitor specifically designed to target the JAK2V617F mutation with enhanced selectivity over wild-type JAK2, potentially offering an improved therapeutic window compared to non-selective JAK inhibitors. [1] [3] The strategic development of this compound addresses the critical need for targeted therapies in MPN management, particularly for patients with high mutation burden or resistance to conventional therapies.
The JAK-STAT signaling pathway serves as a fundamental intracellular communication network for cytokines, growth factors, and hormones, regulating essential processes including hematopoiesis, immune response, and cellular differentiation. [4] Under physiological conditions, JAK-STAT activation is tightly regulated and transient; however, the V617F mutation in JAK2 disrupts this regulation, leading to cytokine-independent proliferation and pathogenesis of MPNs. [2] [4] this compound functions as an ATP-competitive inhibitor that binds to the kinase domain of JAK2, preferentially inhibiting the mutated form and downstream phosphorylation events, thereby restoring controlled cellular signaling and proliferation. [1] [3]
The first-in-human phase 1 trial of this compound (NCT01134120) employed a multicenter, open-label, dose-escalation design to establish the foundational safety profile and pharmacokinetic characteristics of the investigational agent. [1] [2] The study followed a standard 3+3 dose-escalation paradigm in the initial phase (Part A1), where sequential patient cohorts received escalating doses of this compound until the maximum tolerated dose (MTD) was identified. Based on emerging safety data, the protocol was amended to include a lead-in strategy (Part A2), where patients received 120 mg daily for 14-28 days before escalating to higher doses, aiming to mitigate potential tumor lysis syndrome and renal function impairment observed at higher dose levels. [2] A subsequent dose-confirmation phase (Part B) was designed to enroll additional patients at the established MTD to further characterize the safety and preliminary efficacy profile. [2]
Table 1: Key Elements of this compound Phase 1 Study Design
| Study Element | Description |
|---|---|
| ClinicalTrials.gov Identifier | NCT01134120 |
| Study Design | Multicenter, non-randomized, open-label, phase 1 |
| Dose Escalation Scheme | Standard 3+3 design |
| Patient Population | JAK2V617F-positive MPNs (myelofibrosis, PV, ET) |
| Primary Objectives | Determine safety, tolerability, and recommended oral daily dose |
| Secondary Objectives | Estimate PK parameters, document evidence of efficacy |
| Treatment Schedule | Oral daily dosing in 28-day cycles |
The primary objectives of this phase 1 study focused on determining the safety, tolerability, and recommended oral daily dose of this compound for patients with JAK2V617F-positive MPNs. [1] Secondary objectives included comprehensive pharmacokinetic (PK) characterization and documentation of preliminary efficacy through standardized clinical improvement criteria, spleen size reduction, and patient-reported symptom assessment. [1] [2] The trial employed rigorous monitoring for dose-limiting toxicities (DLTs), defined as specific adverse events occurring within the first treatment cycle that were deemed possibly related to this compound administration, with particular attention to laboratory abnormalities suggesting potential tumor lysis syndrome. [2]
The study enrolled adult patients (N=38) with confirmed diagnoses of PMF, PV, or ET according to the 2008 World Health Organization diagnostic criteria for MPNs. [1] [2] Key inclusion criteria required presence of the JAK2V617F mutation and adequate organ function, while exclusion criteria focused on prior JAK inhibitor therapy, significant comorbidities, and inadequate recovery from prior treatments. The majority of enrolled patients had myelofibrosis (31/38, 81.6%), with smaller cohorts of PV (6/38, 15.8%) and ET (1/38, 2.6%) patients. [1] The population reflected advanced disease, with 86.8% having received prior systemic therapies, most commonly hydroxyurea, and a median time from diagnosis to study therapy of 438.5 days (range: 21-5498). [2]
The phase 1 trial established the maximum tolerated dose (MTD) of this compound at 120 mg daily, based on dose-limiting toxicities of increased blood creatinine and hyperuricemia observed at higher doses. [1] [2] The most frequent treatment-emergent adverse events were gastrointestinal in nature, with diarrhea (55.3%) and nausea (42.1%) representing the most common manifestations; however, the majority of these events were Grade 1 in severity, indicating a generally manageable safety profile. [1] Hyperuricemia and blood creatinine increases reflected the potent JAK2 inhibitory activity of this compound and potential for rapid cell death in sensitive MPN clones, necessitating close laboratory monitoring and prophylactic measures such as allopurinol administration, which was used in 71.1% of patients. [2]
Table 2: this compound Pharmacokinetic Parameters
| Parameter | Finding | Clinical Significance |
|---|---|---|
| Time to Maximum Concentration (Tmax) | 4 hours after single and multiple doses | Rapid absorption supports once-daily dosing |
| Half-life (T1/2) | Approximately 6 hours on Day 1 | Suitable for daily administration without prolonged accumulation |
| Maximum Tolerated Dose (MTD) | 120 mg daily | Established based on DLTs of increased blood creatinine and hyperuricemia |
| Dose-Limiting Toxicities | Blood creatinine increase, hyperuricemia | Suggests potential tumor lysis syndrome; requires monitoring and prophylactic management |
The pharmacokinetic profile of this compound demonstrated consistent absorption and elimination characteristics conducive to once-daily oral dosing. Maximum plasma concentration was achieved 4 hours after both single and multiple doses, with a mean half-life of approximately 6 hours on day 1. [1] These PK parameters supported the selected dosing regimen and informed the schedule for efficacy and safety assessments throughout the trial. The relatively short half-life suggested minimal drug accumulation with daily dosing, potentially facilitating more rapid resolution of adverse events if dose modification became necessary.
This compound demonstrated promising clinical activity across multiple efficacy endpoints in this phase 1 trial. The best response of clinical improvement was achieved by 29% of myelofibrosis patients according to standardized criteria. [1] Notably, a ≥50% reduction in palpable spleen length was observed at any time during therapy in 20 out of 32 evaluable patients (62.5%), indicating significant reduction in disease burden and potentially associated symptoms. [1] Patient-reported outcomes collected through the Myeloproliferative Neoplasm Symptom Assessment Form (MPN-SAF) demonstrated substantial symptomatic benefit, with ≥50% reduction in Total Symptom Score observed in 11 of 21 patients (52%) receiving ≥120 mg at 12 weeks and 6 of 14 patients (43%) at 24 weeks. [1] [2]
The efficacy signals were particularly notable given the advanced disease stage of the patient population and the prior treatment history, with most patients having received previous therapies. The correlation between JAK2V617F mutation burden and clinical response was explored, with a mean baseline JAK2V617F burden of 61.5% across the study population. [2] Additional biomarker analyses included assessment of C4b binding protein (C4BP) levels in relation to thrombotic events, leveraging the interconnected roles of inflammatory and coagulation pathways in MPN pathophysiology. [2]
Purpose: Detection and quantification of the JAK2V617F mutation burden is essential for patient stratification and response assessment in MPN clinical trials. [2]
Methodology:
Technical Notes: This assay should demonstrate high sensitivity (detection of ≥1% mutant alleles) and specificity. Pre-analytical factors including sample stability and DNA quality are critical for reliable results. [2]
Purpose: To evaluate target engagement and downstream effects of this compound through quantification of phosphorylated STAT proteins.
Methodology:
Technical Notes: Standardize antibody batches and instrument calibration to minimize inter-assay variability. Include internal controls for phospho-epitope preservation. [1] [4]
The following diagram illustrates the JAK/STAT signaling pathway and mechanism of this compound inhibition:
Purpose: To characterize this compound absorption, distribution, and elimination profiles in clinical trial participants.
Methodology:
Technical Notes: Maintain consistent timing and processing conditions across study sites. Document concomitant medications that may affect PK. [1] [2]
The following diagram illustrates the dose escalation scheme used in the this compound phase 1 trial:
The phase 1 trial of this compound established a foundational framework for further clinical development of this selective JAK2V617F inhibitor in myeloproliferative neoplasms. The demonstrated safety profile at the established MTD of 120 mg daily, characterized primarily by manageable gastrointestinal events and laboratory abnormalities related to rapid cell turnover, supported continued investigation in larger patient cohorts. [1] The promising efficacy signals, particularly in spleen volume reduction and symptom improvement, positioned this compound as a potential therapeutic option for patients with JAK2V617F-driven diseases, especially those with significant splenomegaly or disease-related symptom burden. [1] [2]
The pharmacokinetic properties of this compound, with rapid absorption and a half-life compatible with once-daily dosing, present practical advantages for clinical use and patient adherence. [1] The observed preferential inhibition of mutant JAK2 over wild-type kinase in preclinical models suggested potential for an improved therapeutic index compared to non-selective JAK inhibitors, though this required further validation in clinical settings. [1] [3] The integration of biomarker assessments, including JAK2V617F allele burden and pharmacodynamic markers of JAK-STAT pathway inhibition, provides opportunities for patient stratification and targeted therapy in future studies.
For researchers and clinical developers, the this compound phase 1 experience offers valuable insights for optimizing trial design for molecularly-targeted agents in MPNs. Key considerations include the importance of flexible protocol language to accommodate cohort expansion when DLTs are equivocal, strategic planning for expansion cohorts during initial study design, and proactive management of expected on-target toxicities such as hyperuricemia through prophylactic measures. [5] The successful implementation of a lead-in dosing strategy to mitigate toxicity while maintaining efficacy represents a particularly adaptable approach for future kinase inhibitor development.
The phase 1 dose escalation study of this compound successfully established the recommended phase 2 dose of 120 mg daily, characterized the pharmacokinetic profile, and demonstrated promising clinical activity in patients with JAK2V617F-positive myeloproliferative neoplasms. [1] [2] The acceptable safety profile and consistent efficacy signals across multiple endpoints supported further clinical evaluation of this selective JAK2 inhibitor in randomized trials.
Future development directions for this compound include phase 2 expansion cohorts in specific MPN subtypes, combination strategies with other targeted agents, and exploration of biomarker-guided patient selection to optimize therapeutic outcomes. The differential inhibition of mutant versus wild-type JAK2 warrants further investigation as a potential strategy to enhance efficacy while minimizing toxicity. Additionally, the integration of patient-reported outcomes and quality of life measures, as incorporated in the phase 1 trial, should remain a priority in subsequent studies to fully capture the clinical benefit of treatment.
The methodologies and protocols established in this phase 1 trial provide a robust foundation for continued development of this compound and serve as a valuable template for future targeted therapy development in myeloproliferative neoplasms and other hematologic malignancies driven by kinase activation.
Gandotinib (LY2784544) represents a targeted therapeutic agent specifically designed for patients with JAK2 V617F-positive myeloproliferative neoplasms (MPNs), including primary myelofibrosis (PMF), polycythemia vera (PV), and essential thrombocythemia (ET). The JAK2 V617F mutation occurs in the pseudokinase domain of Janus kinase 2, resulting in constitutive activation of JAK-STAT signaling and ultimately leading to uncontrolled cellular proliferation in myeloid lineages. This mutation is present in approximately 95% of PV patients and about two-thirds of patients with ET and PMF, making it a compelling therapeutic target for precision medicine in MPNs. This compound is structurally optimized as a potent ATP-competitive inhibitor that demonstrates increased potency for the mutant JAK2 V617F kinase compared to wild-type JAK2, potentially offering an improved therapeutic window while maintaining efficacy.
The mechanistic basis for this compound's activity lies in its dose-dependent selectivity for the mutated JAK2 V617F protein, which distinguishes it from broader JAK inhibitors such as ruxolitinib. Preclinical studies have demonstrated that this compound exhibits negligible effect on JAK3 signaling and shows greater selectivity for JAK2 over JAK1 compared to other inhibitors in its class. This selective inhibition profile potentially translates to a more targeted therapeutic approach for MPN patients harboring the JAK2 V617F mutation while minimizing disruption of normal JAK-STAT signaling pathways essential for hematopoiesis and immune function. The drug's mechanism involves competitive binding to the ATP-binding site of the hyperactive mutant JAK2, thereby reducing phosphorylation of STAT proteins and downstream signaling cascades that drive MPN pathogenesis.
Table: Key Characteristics of this compound
| Property | Specification |
|---|---|
| Drug Name | This compound (LY2784544) |
| Target | JAK2 V617F mutant |
| Mechanism | ATP-competitive kinase inhibitor |
| Selectivity Profile | Preferential inhibition of JAK2 V617F over wild-type JAK2 and other JAK family members |
| Administration | Oral, once daily |
| Maximum Tolerated Dose | 120 mg daily |
| Time to Maximum Concentration | 4 hours post-dose |
| Elimination Half-Life | Approximately 6 hours |
Patient selection for this compound therapy requires careful consideration of both molecular and clinical characteristics. The primary determinant for treatment eligibility is the confirmed presence of the JAK2 V617F mutation through validated molecular testing methods. This should be accompanied by a confirmed diagnosis of one of the classic Philadelphia chromosome-negative MPNs according to World Health Organization (WHO) diagnostic criteria:
Patients should have symptomatic disease requiring therapeutic intervention, with particular attention to those with moderate to severe disease-related symptoms such as constitutional symptoms (fatigue, night sweats, weight loss), symptomatic splenomegaly, or inadequate response to prior therapies. The phase 1 trial of this compound enrolled patients with a median time from diagnosis of 438.5 days (range: 21-5498 days), suggesting applicability to patients across various disease durations. Most patients (86.8%) in the initial clinical trial had received prior systemic therapies, with hydroxyurea being the most common, indicating potential utility in both treatment-naïve and previously treated populations.
Optimal patient selection extends beyond simple mutation status to include disease risk stratification and specific clinical features. For myelofibrosis patients, current guidelines recommend risk-adapted therapy based on established scoring systems (DIPSS, MIPSS70, or MIPSS70+), with this compound being particularly relevant for intermediate-2 or high-risk disease. Key clinical characteristics that may predict response to this compound include:
Baseline laboratory assessments should include JAK2 V617F allele burden quantification, complete blood count with differential, comprehensive metabolic panel (with special attention to renal function parameters), and assessment of spleen size by imaging or physical examination. The mean JAK2 V617F burden in the phase 1 trial population was 61.5%, though no specific correlation between allele burden and response has been established. Regular monitoring of these parameters during treatment is essential for assessing therapeutic response and detecting potential adverse effects.
Table: Patient Selection Criteria for this compound Therapy
| Category | Inclusion Criteria | Exclusion Considerations |
|---|---|---|
| Molecular Characteristics | Confirmed JAK2 V617F mutation | Triple-negative or CALR/MPL mutated MPNs |
| Disease Type | PMF, PV, or ET per WHO criteria | Philadelphia chromosome-positive MPNs |
| Disease Status | Symptomatic disease with splenomegaly and/or constitutional symptoms | Asymptomatic early-stage disease |
| Prior Therapy | Treatment-naïve or prior hydroxyurea/ruxolitinib failure | Concomitant strong CYP3A4 inducers/inhibitors |
| Organ Function | Adequate renal and hepatic function | Severe renal impairment (based on DLTs of creatinine increase) |
The phase 1 study of this compound employed a standard 3+3 dose-escalation design to define the maximum tolerated dose and provide preliminary efficacy data. In the cohort of 38 patients (31 with myelofibrosis, 6 with PV, and 1 with ET), this compound demonstrated clinically meaningful efficacy across multiple disease parameters. The primary efficacy endpoints focused on symptom burden reduction and splenic response, with the following key results observed:
The time to response was relatively rapid, with many patients experiencing symptomatic improvement within the first cycle of treatment (28 days). The durability of response appeared sustained in continuing patients, though the phase 1 trial design limited long-term assessment as many patients discontinued treatment (36 of 38 by database lock). The efficacy outcomes were observed across various patient subgroups, including those with different MPN subtypes and prior treatment histories, supporting the broad potential applicability of this compound in JAK2 V617F-positive populations.
This compound demonstrated an acceptable safety profile at the recommended phase 2 dose of 120 mg daily. The most frequent treatment-emergent adverse events were predominantly low-grade and manageable with supportive care:
The maximum tolerated dose was established at 120 mg daily based on the observed dose-limiting toxicities. Pharmacokinetic analysis revealed that maximum plasma concentration was reached approximately 4 hours after single and multiple doses, with a mean half-life on day 1 of approximately 6 hours, supporting once-daily dosing. The trial implemented a lead-in strategy at 120 mg for 14-28 days before dose escalation in an attempt to mitigate the chemistry changes observed at higher doses, suggesting that careful dose initiation and monitoring are important for safe administration.
Table: Efficacy Outcomes from this compound Phase 1 Clinical Trial
| Efficacy Parameter | Response Rate | Patient Population |
|---|---|---|
| Clinical Improvement (IWG-MRT) | 29% | Myelofibrosis patients (9/31) |
| Spleen Response (≥50% reduction) | 62.5% | Evaluable patients (20/32) |
| Symptom Response (12 weeks) | 52% | Patients receiving ≥120 mg (11/21) |
| Symptom Response (24 weeks) | 43% | Patients receiving ≥120 mg (6/14) |
The established maximum tolerated dose of this compound is 120 mg administered orally once daily with food. The phase 1 trial demonstrated that this dose provides the optimal balance of efficacy and safety, with higher doses (≥120 mg) associated with dose-limiting toxicities including increased blood creatinine and hyperuricemia. Administration with food is recommended to enhance bioavailability and potentially mitigate gastrointestinal adverse effects. The relatively short half-life of approximately 6 hours supports once-daily dosing while maintaining adequate drug exposure throughout the dosing interval.
For patients initiating this compound therapy, a comprehensive baseline assessment is recommended, including:
The phase 1 trial employed a lead-in strategy at 120 mg for 14-28 days before attempting dose escalation to higher doses in specific cohorts. While this approach did not completely prevent dose-limiting toxicities at higher doses, it suggests that maintaining patients at 120 mg without escalation may optimize the risk-benefit ratio. Based on the trial data, dose reductions should be considered for patients experiencing significant adverse events, particularly renal function abnormalities or persistent gastrointestinal toxicity.
Regular monitoring is essential throughout this compound treatment to assess both response and potential toxicities. Recommended monitoring includes:
Proactive management of common adverse events can enhance treatment tolerability and persistence. For gastrointestinal events such as diarrhea and nausea, standard antiemetic and antidiarrheal medications are recommended. The high rate of allopurinol use (71.1% of patients) in the clinical trial suggests that prophylactic management of hyperuricemia may be beneficial, particularly during the initial treatment period. Additionally, dose interruption or reduction should be considered for patients experiencing Grade 3 or higher adverse events, with treatment resumption at a lower dose (e.g., 90 mg daily) after resolution to Grade 1 or baseline.
Accurate detection and quantification of the JAK2 V617F mutation is essential for patient selection and response monitoring. The recommended methodology involves allele-specific quantitative PCR using peripheral blood granulocytes or whole blood samples. The standard protocol includes:
For consistent monitoring, samples should be collected in EDTA tubes and processed within 48 hours of collection, with DNA extraction performed using standardized methods across all timepoints. Baseline allele burden should be established prior to treatment initiation, with follow-up assessments every 24 weeks during therapy. A reduction in allele burden may indicate molecular response, though the clinical trial demonstrated symptomatic and splenic improvements without consistent correlation with allele burden reduction.
Comprehensive assessment of this compound efficacy in MPN clinical trials requires multiple complementary endpoints:
The phase 1 trial also explored correlative biomarkers including plasma levels of C4B binding protein (C4BP) to investigate potential relationships between inflammatory markers, coagulation pathways, and clinical response. While these exploratory biomarkers require further validation, they represent innovative approaches to understanding drug mechanism and identifying potential predictors of response.
Diagram 1: this compound Mechanism of Action - Selective inhibition of constitutive JAK-STAT signaling driven by JAK2 V617F mutation while preserving wild-type JAK2 signaling
Despite promising initial clinical activity, this compound shares limitations observed with other JAK2 inhibitors, particularly regarding disease stem cell persistence. Preclinical studies using JAK2 V617F-bearing leukemia cell models have demonstrated that JAK2 inhibition enriches for CD34+ leukemic stem cells that are not eradicated by monotherapy. This finding helps explain the observed clinical phenomenon of minimal reduction in JAK2 V617F allele burden despite significant symptomatic and splenic responses. The persistence of this progenitor population represents a fundamental challenge for achieving disease modification with JAK inhibitor monotherapy and underscores the need for rational combination approaches.
Additional limitations identified in the phase 1 trial include renal function implications, as evidenced by dose-limiting toxicities of increased blood creatinine and hyperuricemia at doses above 120 mg. These findings suggest potential tumor lysis syndrome risk and highlight the importance of careful dose selection and renal monitoring. The most common adverse events of diarrhea and nausea, while predominantly low-grade, may impact quality of life and treatment adherence in some patients, necessitating proactive management strategies. Furthermore, the durability of response and impact on disease progression remain to be fully elucidated in longer-term studies.
Emerging research suggests promising opportunities for rational combination therapies to enhance the efficacy of this compound and address limitations of monotherapy. Preclinical data indicates that telomerase inhibition (using agents such as GRN163L) in combination with JAK2 inhibition may target the persistent CD34+ leukemic stem cell population that survives JAK inhibitor monotherapy. This combination approach demonstrated enhanced anti-proliferative effects and apoptosis induction in JAK2 V617F-bearing cell lines compared to either agent alone.
Additional combination strategies worthy of investigation include:
The development of these combination approaches requires careful consideration of overlapping toxicities and appropriate sequencing strategies. Future clinical trials should incorporate comprehensive biomarker assessments to identify patient subsets most likely to benefit from specific combination regimens and to monitor emerging resistance mechanisms.
This compound represents a targeted therapeutic option with distinct molecular selectivity for the JAK2 V617F mutation in myeloproliferative neoplasms. The phase 1 clinical trial established 120 mg daily as the recommended dose, demonstrating acceptable safety and promising efficacy signals including spleen response rates of 62.5% and symptom improvement in 52% of patients at 12 weeks. The preferential inhibition profile for mutant JAK2 offers a potential therapeutic advantage for precision medicine approaches in MPN management.
Optimal implementation of this compound in both clinical practice and research settings requires adherence to the patient selection criteria, dosing protocols, and monitoring strategies outlined in this document. Future directions should focus on rational combination therapies to address the persistent disease stem cell population and longer-term studies to establish the impact on disease modification and progression. As the MPN treatment landscape continues to evolve, this compound represents an important addition to the armamentarium against JAK2 V617F-driven neoplasms.
This compound is a potent inhibitor of JAK2, showing increased potency for the mutated JAK2V617F form found in many patients with myelofibrosis (MF), polycythemia vera (PV), and essential thrombocythemia (ET) [1] [2] [3]. The key findings from the pivotal Phase 1 study are summarized in the following table.
Table 1: Key Clinical Findings from the Phase 1 Study of this compound
| Aspect | Details |
|---|---|
| Recommended Phase 2 Dose | 120 mg taken orally once daily with food [1] [3]. |
| Treatment Duration in Study | The study was conducted in 28-day cycles. Median treatment duration was 6.3 months (range: 0.7-33.4 months) [1]. |
| Efficacy in Myelofibrosis | - Spleen Response: 62.5% (20/32) of evaluable patients achieved a ≥50% reduction in palpable spleen length at some point during therapy [1] [2].
For researchers aiming to investigate this compound in preclinical or clinical settings, the following protocols provide a foundational framework.
This protocol is adapted from studies investigating this compound's effects on mast cell lines, which also harbor activating KIT mutations, demonstrating the drug's potential applicability beyond JAK2 mutations [4].
This protocol outlines the key parameters and tools for monitoring patient response in a clinical trial setting, based on the endpoints used in the Phase 1 study.
The diagram below illustrates the mechanism of action of this compound and integrates it into a streamlined experimental workflow for preclinical research.
The MPN-SAF TSS is a validated, patient-centric instrument designed to quantify the burden of symptoms in MPNs. Its application is critical for evaluating the effectiveness of therapies like Gandotinib in clinical trials and practice.
The diagram below illustrates the workflow for administering the MPN-SAF TSS and interpreting its results in a clinical trial setting.
The following table details the design of the key this compound clinical trial and its central findings regarding efficacy and safety.
| Aspect | Details |
|---|---|
| Study Identifier | NCT01134120 [3] |
| Study Phase & Design | Phase 1 (dose-escalation) and Phase 2 (single-arm, outpatient) [4] [3]. |
| Patient Population | Adults with JAK2 V617F-positive Primary Myelofibrosis (PMF), Polycythemia Vera (PV), or Essential Thrombocythemia (ET) [4] [3]. |
| Dosing Regimen | 120 mg, administered orally once daily [4]. |
| Primary Efficacy Endpoint | Overall Response Rate (ORR), defined per disease-specific criteria [4]. |
| Key Secondary Endpoints | ≥50% reduction in spleen length (palpable); ≥50% reduction in MPN-SAF TSS; safety and tolerability [3]. |
| Key Symptom Efficacy | 52% (11/21) of evaluable patients on ≥120 mg achieved a ≥50% reduction in MPN-SAF TSS at 12 weeks [3]. |
| Key Safety Findings | Most frequent any-grade TEAEs: diarrhea (55.3%) and nausea (42.1%), mostly Grade 1. Most frequent Grade 3/4 TEAE: anemia (11.6%) [4] [3]. |
Introduction Gandotinib (LY2784544) is an investigational small-molecule inhibitor that selectively targets the mutant Janus kinase 2 (JAK2)V617F protein, a key driver in the pathogenesis of Philadelphia-chromosome-negative myeloproliferative neoplasms (MPNs) such as myelofibrosis (MF), polycythemia vera (PV), and essential thrombocythemia (ET) [1] [2] [3]. As a competitive adenosine triphosphate (ATP) inhibitor, its primary mechanism of action is the modulation of the constitutively active JAK-STAT signaling pathway, leading to reduced cell proliferation and induction of apoptosis in mutant cells [2]. This document outlines the key pharmacodynamic (PD) biomarkers and detailed experimental protocols for assessing this compound activity in preclinical and clinical settings.
Key Pharmacodynamic Biomarkers Direct and indirect biomarkers can be used to monitor this compound's pharmacodynamic effects. The table below summarizes the primary biomarkers relevant to clinical response.
Table 1: Key Pharmacodynamic Biomarkers for this compound Assessment
| Biomarker Category | Specific Biomarker | Assay Method | Biological/Clinical Significance |
|---|---|---|---|
| Primary Molecular Target | JAK2V617F Allele Burden | qPCR or Digital PCR | Direct measure of the mutant clone; associated with disease burden [1] |
| Downstream Signaling | Phosphorylated STATs (pSTAT3, pSTAT5) | Phospho-flow Cytometry, Western Blot | Direct indicator of JAK2 pathway inhibition [4] |
| Cytokine Modulation | Pro-inflammatory Cytokines (e.g., TNFα, IFNγ) | Multiplex Immunoassays (Luminex) | Measures modulation of inflammatory milieu; TNFα may increase drug sensitivity [4] |
| Clinical Efficacy | Spleen Volume (by MRI/CT) | Radiographic Imaging | ≥35% reduction is a key efficacy endpoint; surrogate for disease response [1] |
| Clinical Efficacy | Total Symptom Score (MPN-SAF TSS) | Patient-Reported Questionnaire | ≥50% reduction indicates significant symptomatic improvement [1] |
Protocol 1: Assessment of JAK2V617F Allele Burden This protocol quantifies the mutant allele frequency in peripheral blood or bone marrow samples.
Protocol 2: Flow Cytometric Analysis of Phosphorylated STATs This protocol measures the inhibition of JAK2 downstream signaling in primary cells.
Protocol 3: Monitoring Clinical Efficacy Biomarkers These are standardized clinical measures used as indirect PD biomarkers.
The relationship between this compound's mechanism, the biomarkers, and the experimental flow is summarized in the following diagram.
Diagram Title: this compound Mechanism and Biomarker Assessment Workflow
Current evidence supports the use of spleen volume, symptom scores, and JAK2V617F allele burden as primary biomarkers. Future research should focus on:
Q1: Is there clinical evidence linking this compound to Tumor Lysis Syndrome? Yes. A Phase 1 study of this compound (LY2784544) in patients with JAK2V617F-positive myeloproliferative neoplasms identified chemistry changes consistent with potential tumor lysis syndrome as a dose-limiting toxicity (DLT) [1]. These DLTs, specifically increased blood creatinine and hyperuricemia, occurred at doses at or above 120 mg and were a key factor in establishing the maximum-tolerated dose (MTD) [1].
Q2: What are the key safety and dosing parameters for this compound from clinical data? The table below summarizes the critical findings from the Phase 1 study of this compound [1].
| Parameter | Finding from Phase 1 Study |
|---|---|
| Maximum-Tolerated Dose (MTD) | 120 mg once daily |
| Dose-Limiting Toxicities (DLTs) | Increased blood creatinine, Hyperuricemia (suggestive of TLS) |
| Most Common Adverse Events | Diarrhea (55.3%), Nausea (42.1%) - mostly Grade 1 |
| Lead-in Dosing Strategy | Implemented (120 mg for 14-28 days) to mitigate TLS risk at higher doses |
| Recommended Monitoring | Renal function (creatinine), Uric acid, Electrolytes |
Q3: How can the risk of TLS with this compound be managed in a research or clinical setting? Management should focus on risk assessment, prophylaxis, and vigilant monitoring. The strategies below synthesize general TLS management principles [2] [3] [4] with the specific findings from the this compound trial [1].
The following workflow integrates these management strategies into a practical monitoring and intervention guide.
This protocol is designed to help researchers systematically evaluate TLS risk in studies involving this compound.
1. Objective To monitor and assess the onset of laboratory and clinical Tumor Lysis Syndrome in subjects receiving this compound.
2. Materials
3. Methodology
4. Analysis
The following table consolidates the adverse events (AEs) reported in clinical trials, which would inform dose reduction decisions [1] [2].
| Toxicity Type | Commonly Reported AEs (All Grades) | Grade 3/4 AEs (Phase 2 Study) | Clinical Management from Studies |
|---|---|---|---|
| Gastrointestinal | Diarrhea (55.3%), Nausea (42.1%) [1] | Diarrhea (2.2%) [2] | Managed supportively; most events were Grade 1 in severity [1]. |
| Renal & Metabolic | Increased blood creatinine, Hyperuricemia [1] | Hyperuricemia (3.2%) [2] | Identified as dose-limiting toxicities (DLTs). Allopurinol was used prophylactically in 71% of patients to manage hyperuricemia/tumor lysis risk [1]. |
| Hematological | Not frequently reported as common AEs [1] | Anemia (11.6%), Thrombocytopenia (2.2%) [2] | Monitored as part of standard care. |
| Other | Fatigue [2] | Fatigue (2.9%) [2] | - |
The provided information comes from the design and outcomes of the Phase 1 study (NCT01134120) [1] [3] [4].
The diagram below illustrates the dose-finding strategy and the key findings that led to the recommended dose.
| Adverse Event | Incidence (Grade 3/4, Drug-Related) | Details and Management Cues |
|---|---|---|
| Anemia | 11.6% of patients (Phase 2 study, N=138) [1] | Most frequent Grade 3/4 treatment-emergent adverse event considered study-drug related [1]. |
| Thrombocytopenia | 2.2% of patients (Phase 2 study, N=138) [1] | - |
Further data from a Phase 1 study (N=38) showed that increased blood creatinine and hyperuricemia were dose-limiting toxicities that defined the maximum tolerated dose of 120 mg daily [2]. The most common non-hematologic treatment-emergent adverse events were diarrhea (55.3%) and nausea (42.1%), mostly Grade 1 in severity [2].
This compound (LY2784544) is a potent, small-molecule inhibitor designed to target the JAK2 V617F mutation, which is prevalent in myeloproliferative neoplasms (MPNs) [1] [2].
The following diagram illustrates the mechanism of JAK inhibitors and the rationale behind treatment-emergent cytopenias.
For researchers conducting preclinical or early clinical investigations, rigorous and standardized monitoring of hematological parameters is essential.
The following FAQs address common concerns for professionals managing these side effects in a research or development context.
FAQ 1: What are the primary clinical strategies for managing this compound-related anemia?
FAQ 2: How significant is thrombocytopenia with this compound, and how should it be handled?
FAQ 3: Are there any specific drug interactions or patient factors that might worsen these cytopenias?
Recent research indicates that this compound, a JAK2 inhibitor, can modulate the JAK2/STAT3 signaling pathway in JAK2 wild-type cellular models. The table below summarizes key findings from a preprint study (not yet peer-reviewed) that investigated this effect:
| Aspect | Findings in JAK2 Wild-Type Models |
|---|---|
| Experimental System | Human primary myoblasts (healthy & DMD patient-derived); human ES/iPSC-derived skeletal muscle differentiation [1]. |
| Key Outcome | Inhibition of myogenic differentiation; expansion of PAX7+ skeletal muscle progenitor cells (SMPCs) [1]. |
| Mechanism of Action | This compound treatment led to loss of STAT3 phosphorylation (pSTAT3Y705) and downregulation of the differentiation marker Myogenin [1]. |
| Comparative Efficacy | This compound and AG490 (JAK2/3i) blocked myotube formation, while Filgotinib (JAK1i) did not, suggesting effect is JAK2-specific [1]. |
Q1: Is there any scientific basis for using this compound in JAK2 wild-type experimental systems? A1: Yes. A 2024 preprint study demonstrates that this compound inhibits the JAK2/STAT3 pathway in JAK2 wild-type human primary myoblasts and stem cell-derived myogenic cultures. It effectively reduced STAT3 phosphorylation and blocked cell differentiation, indicating its bioactivity beyond mutant JAK2 contexts [1].
Q2: My experiment in a JAK2 wild-type cell line shows no effect. What could be wrong? A2: Consider these factors:
Q3: What is a recommended positive control experiment for establishing this compound activity in my wild-type system? A3: A robust positive control is to demonstrate the downstream inhibition of STAT3 phosphorylation. You can:
This protocol is adapted from the preprint study that successfully used this compound in JAK2 wild-type models [1].
The following diagram illustrates the JAK/STAT signaling pathway and the points of inhibition by this compound, which is relevant for both wild-type and mutant JAK2 contexts.
The table below summarizes the known and potential drug interaction risks for this compound based on available clinical and preclinical data.
| Interaction Aspect | Known/Potential Risk | Supporting Evidence / Mechanism |
|---|---|---|
| Metabolism (CYP Enzymes) | Likely a substrate and potential perpetrator [1]. | As a small-molecule kinase inhibitor, it is susceptible to and may inhibit or induce cytochrome P450 enzymes [1]. |
| Drug Transporters (P-gp) | Likely a substrate and potential perpetrator [1]. | Expected to interact with P-glycoprotein (P-gp), affecting absorption and distribution [1]. |
| Pharmacodynamic (PD) Interactions | Risk of overlapping toxicities [1]. | Concurrent use with other agents causing nephrotoxicity may impair drug clearance; hyperuricemia risk may be exacerbated by other drugs [2] [1]. |
| Adverse Event Profile | Diarrhea, nausea, increased blood creatinine, hyperuricemia [2]. | Creates susceptibility to DDIs that exacerbate these effects (e.g., other nephrotoxic or hepatotoxic drugs) [2]. |
For researchers needing to characterize this compound's interaction potential in vitro, the following methodology provides a framework.
Aim: To determine if this compound is a substrate, inhibitor, or inducer of major CYP450 enzymes (e.g., 3A4, 2D6) and drug transporters like P-glycoprotein (P-gp).
Materials:
Procedure:
Data Analysis:
The diagram below illustrates this multi-step experimental workflow.
Q1: What are the critical laboratory parameters to monitor when administering this compound in combination with other drugs? A1: Based on clinical trial data, closely monitor the following [2] [3]:
Q2: Has tumor lysis syndrome (TLS) been associated with this compound? A2: Yes. The phase 1 study design specifically mentions managing the potential for tumor lysis syndrome, particularly at doses ≥120 mg. Allopurinol was used prophylactically in some patients based on investigator discretion [2]. This is a critical consideration for drug interaction and safety protocols.
Q3: What is the clinical evidence for this compound's efficacy in JAK2 V617F-positive diseases? A3: A phase 2 study demonstrated high overall response rates (ORR) in JAK2 V617F-mutated polycythemia vera (PV) and essential thrombocythemia (ET) of 95% and 90.5%, respectively. However, the ORR was low in myelofibrosis (MF) patients, regardless of mutation status [3]. This highlights the importance of patient selection in clinical use and trial design.
The information above is based on available scientific literature, but it is not exhaustive. This compound remains an investigational drug and has not received widespread regulatory approval. Therefore, a comprehensive clinical drug interaction profile may not be fully established.
What is the clinical efficacy profile of gandotinib in myelofibrosis? A Phase 1 study (NCT01134120) showed that this compound could reduce spleen size and symptom burden in some patients with JAK2V617F-positive myelofibrosis. The table below summarizes the key efficacy findings from this trial [1].
| Efficacy Measure | Response Rate | Notes | | :--- | :--- | :--- | | Patients achieving clinical improvement | 29% (of myelofibrosis patients) | As per study protocol definitions [1]. | | ≥50% reduction in palpable spleen length | 63% (20/32 evaluable patients) | Observed at any time during therapy [1]. | | ≥50% reduction in Total Symptom Score (MPN-SAF) | 52% (11/21 pts) at 12 weeks; 43% (6/14 pts) at 24 weeks | In patients receiving doses ≥120 mg [1]. |
What are the known safety concerns and dose-limiting toxicities of this compound? The maximum-tolerated dose (MTD) was established at 120 mg daily [1]. Dose-limiting toxicities (DLTs) at higher doses included:
Are there any potential strategies to overcome treatment resistance? Preclinical evidence suggests that combination therapy could be a promising strategy. A 2025 study found that this compound, when combined with tyrosine kinase inhibitors (TKIs) like avapritinib or midostaurin, was more effective at inducing apoptosis in mast cell lines than treatment with a TKI alone [2]. This indicates that this compound may enhance the efficacy of other targeted agents.
Challenge: Low cell viability or unexpected apoptosis in in vitro models.
Challenge: Lack of efficacy in a primary cell assay.
XTT Viability Assay (from [2]) This protocol is used to assess the impact of this compound on cell viability.
Pharmacokinetic Profile of this compound The Phase 1 study provided initial PK data, which can help in planning in vivo experiments [1].
| Parameter | Value |
|---|---|
| Time to Maximum Plasma Concentration (Tmax) | 4 hours (after single and multiple doses) |
| Mean Half-life (Day 1) | Approximately 6 hours |
This compound is a potent inhibitor of the JAK-STAT signaling pathway, specifically designed to target the JAK2V617F mutation found in many myeloproliferative neoplasms [1]. The following diagram illustrates the JAK-STAT pathway and this compound's primary site of action.
The JAK-STAT pathway is a critical signaling cascade for over 50 cytokines and growth factors, regulating processes like hematopoiesis, immune response, and cell survival [3] [4]. Dysregulation of this pathway, particularly through constitutive activation of JAK2, is a key driver in diseases like myelofibrosis and polycythemia vera [5] [6]. This compound acts by inhibiting JAK2 activity, thereby blocking the downstream phosphorylation, dimerization, and nuclear translocation of STAT proteins to modulate gene transcription [1] [7].
The primary evidence comes from a Phase 1 dose-escalation study of this compound in patients with myeloproliferative neoplasms. The table below summarizes the critical findings [1] [2]:
| Aspect | Details |
|---|---|
| Study Population | Patients with JAK2V617F-positive primary myelofibrosis, polycythemia vera, or essential thrombocythemia (N=38) |
| Identified Toxicity | Increased blood creatinine and hyperuricemia were identified as dose-limiting toxicities (DLTs) |
| Maximum Tolerated Dose (MTD) | 120 mg taken orally once daily |
| Basis for MTD | DLTs of increased blood creatinine or hyperuricemia were observed at doses higher than 120 mg |
| Common Adverse Events | Diarrhea (55.3%) and nausea (42.1%); mostly Grade 1 severity |
The study indicates that chemistry changes suggesting potential tumor lysis and renal function impairment occurred at this compound doses ≥120 mg [1]. Although not explicitly detailed in the results, the protocol was amended to include a lead-in period at 120 mg before escalating to higher doses to mitigate these effects.
The study investigators used proactive management strategies to prevent potential complications like tumor lysis syndrome [1].
The maximum tolerated dose of 120 mg daily was established based on the dose-limiting toxicities of hyperuricemia and increased creatinine [1].
For researchers designing trials around JAK2 inhibitors like this compound, here are key considerations:
This protocol can be adapted for preclinical or clinical settings.
To ensure safety while handling Gandotinib in the laboratory, please adhere to the following precautions. Note that different suppliers have varying hazard classifications, so it is prudent to apply the most stringent controls.
| Aspect | Precautions |
|---|---|
| Personal Protective Equipment (PPE) | Safety goggles, impervious clothing, protective gloves, and a suitable respirator to avoid inhalation of dust or aerosols [1] [2]. |
| General Handling | Handle in a well-ventilated area, preferably with appropriate exhaust ventilation. Avoid contact with skin, eyes, and clothing. Avoid dust and aerosol formation. Do not eat, drink, or smoke in the handling area [1] [2] [3]. |
| Hazard Statements (GHS) | H302: Harmful if swallowed [1]. H410: Very toxic to aquatic life with long-lasting effects [1]. | | Precautionary Measures | Wash skin thoroughly after handling. Avoid release to the environment. Collect spillage properly. In case of ingestion, rinse mouth and call a poison center or doctor—do NOT induce vomiting [1] [2]. | | Spill Response | Wear full protective equipment. Absorb spills with a liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment with alcohol. Dispose of contaminated material according to local regulations [1] [2]. |
Proper storage is critical for maintaining the stability and integrity of this compound. The recommended conditions vary depending on the form of the product (powder or in solvent) [1] [2].
| Form | Recommended Temperature | Stability / Shelf Life | | :--- | :--- | :--- | | Powder Form | -20°C [1] [2] | 3 years at -20°C; 2 years at 4°C [2]. | | Solution in Solvent | -80°C [1] [2] | 6 months at -80°C; 1 month at -20°C [2]. | | General Conditions | Keep the container tightly sealed in a cool, dry, and well-ventilated place. Protect from direct sunlight, moisture, and ignition sources [1] [2] [3]. |
The table below summarizes solubility data for preparing stock solutions for in vitro assays [4] [5].
| Solvent | Solubility / Concentration |
|---|---|
| DMSO | 94 mg/mL (200.02 mM) [4] [5]. |
| Ethanol | 9 mg/mL (19.15 mM) [4] [5]. |
| Water | Insoluble [4] [5]. |
Note on DMSO: Moisture-absorbing DMSO can reduce solubility. It is recommended to use fresh, dry DMSO for preparing stock solutions [4].
The following diagram outlines the key steps for safely handling this compound from storage to disposal, integrating the precautions listed above.
Q1: What is the primary mechanism of action of this compound? A1: this compound is a potent, ATP-competitive inhibitor of the JAK2 tyrosine kinase. It is particularly effective against the JAK2V617F mutant oncogene, which is a key driver in many myeloproliferative neoplasms. It shows selectivity for mutant JAK2 over wild-type JAK2 [4] [6].
Q2: My this compound powder in DMSO has precipitated. What should I do? A2: The solubility data indicates that this compound is highly soluble in DMSO (94 mg/mL). If precipitation occurs, gently warming the tube and vortexing may help redissolve the compound. Using fresh, dry DMSO is crucial. Note that storage conditions for DMSO stock solutions are critical; keep them at -80°C and avoid repeated freeze-thaw cycles [4] [5].
Q3: Are there any specific ecological hazards I should be aware of? A3: Yes. This compound is classified as very toxic to aquatic life and can cause long-lasting effects in the environment. It is imperative to prevent the compound from entering drains or water courses. All waste and spillage should be collected and disposed of via an approved waste disposal plant [1].
| Drug Name | Key Molecular Targets | Approved Indications / Key Use-Case | Notable Efficacy Findings | Common Adverse Events |
|---|---|---|---|---|
| Ruxolitinib [1] [2] [3] | JAK1, JAK2 [1] | First-line for intermediate-/high-risk MF [1] | ~42% achieved ≥50% symptom score reduction (SIMPLIFY-1) [3]; SVR35 in 41.9% (COMFORT-I) [2] | Anemia, thrombocytopenia [1] [3] |
| Fedratinib [2] | JAK2, FLT3 [2] | After ruxolitinib failure [2] | SVR35 in 36%-40% (JAKARTA), 55% (JAKARTA2) [2] | GI toxicity, anemia, thrombocytopenia, risk of Wernicke's encephalopathy [2] [4] |
| Pacritinib [2] [3] | JAK2, FLT3, IRAK1, ACVR1 [2] | Patients with platelets <50 × 10⁹/L [3] | SVR35 in 19% (PERSIST-1); responses not affected by baseline cytopenias [3] | GI toxicity [4] |
| Momelotinib [3] [5] | JAK1, JAK2, ACVR1 [2] [5] | Patients with anemia [3] | Superior anemia benefit (transfusion independence); non-inferior spleen response vs. ruxolitinib [3] [5] | Dizziness, nausea, diarrhea [5] [4] |
Abbreviations: SVR35: ≥35% reduction in spleen volume; GI: Gastrointestinal.
The therapeutic action of these drugs centers on inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is constitutively active in myelofibrosis [6]. The diagram below illustrates this core pathway and where inhibitors act.
Clinical trials for JAK inhibitors in myelofibrosis use standardized protocols and efficacy endpoints to allow for cross-trial comparisons [2] [3].
| Inhibitor | Primary JAK Target(s) | Key Selectivity Notes | Clinical Stage / Status (for context) |
|---|---|---|---|
| Gandotinib | JAK2 | ~30-fold more selective for JAK2 over JAK1 and JAK3 [1] | Phase 2 (as of 2015 data) [1] |
| Fedratinib | JAK2 | ≥20-fold JAK2 selectivity in binding; 6-fold over JAK1 in activity assay [2] | Approved for Myelofibrosis [2] |
| Pacritinib | JAK2 | ≥6-fold JAK2 selectivity in binding; 26-fold over JAK1 in activity assay [2] | Approved for Myelofibrosis [2] |
| Momelotinib | JAK1, JAK2 | 13-fold JAK2 selectivity over JAK1 in activity assay [2] | Approved for Myelofibrosis [2] |
| Ruxolitinib | JAK1, JAK2 | Non-selective; inhibits JAK1 and JAK2 with comparable potency [2] [1] | Approved for Myelofibrosis, PV, GVHD [2] |
| Itacitinib | JAK1 | More potent inhibition of JAK1 over JAK2 [2] | Clinical-stage [2] |
| Tofacitinib | JAK1, JAK2, JAK3 | Pan-JAK inhibitor; also designated JAK3-selective (IC50=2nM) [3] [1] | Approved for Rheumatoid Arthritis, etc. [3] |
| Upadacitinib | JAK1 | JAK1-selective inhibitor [4] | Approved for multiple inflammatory diseases [3] |
The following table provides the quantitative experimental data supporting the selectivity profiles mentioned above. The data is compiled from a 2024 comparative profiling study [2].
The values below are primarily IC50 (nM) (Half-maximal inhibitory concentration; a lower value indicates greater potency) and Kd (nM) (Binding affinity; a lower value indicates tighter binding).
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK2 Kd (nM) |
|---|---|---|---|---|---|
| This compound | 7.3 | 6.2 | 199 | 92 | 11 |
| Fedratinib | 56 | 10 | 1812 | 3714 | 4.3 |
| Pacritinib | 371 | 14 | 311 | 536 | 6.6 |
| Momelotinib | 143 | 11 | 325 | 252 | 6.7 |
| Ruxolitinib | 5.8 | 3.2 | 278 | 60 | 0.8 |
| Itacitinib | 3.4 | 54 | 10799 | 4095 | 26 |
The comparative data in the 2024 study [2] was generated using standardized, industry-accepted assays, allowing for a direct comparison between inhibitors.
The biological impact of this compound's JAK2 inhibition has been demonstrated in various cellular models:
The diagram below illustrates the core JAK-STAT signaling pathway, which is inhibited by these drugs.
The following tables summarize the efficacy and safety data from clinical trials of this compound in patients with MPNs.
| Trial Phase & Focus | Patient Population | Key Efficacy Findings (Overall Response Rate - ORR) | Most Frequent Grade 3/4 Adverse Events (≥2%) |
|---|---|---|---|
| Phase 2 [1] [2] | Polycythemia Vera (PV) with JAK2 V617F | 95% ORR [1] [2] | Anemia (11.6%), Hyperuricemia (3.2%), Fatigue (2.9%), Diarrhea (2.2%), Thrombocytopenia (2.2%) [1] [2] |
| Phase 2 [1] [2] | Essential Thrombocythemia (ET) with JAK2 V617F | 90.5% ORR [1] [2] | |
| Phase 2 [1] [2] | Essential Thrombocythemia (ET) without JAK2 V617F | 43.7% ORR [1] [2] | |
| Phase 2 [1] [2] | Myelofibrosis (MF) with JAK2 V617F | 9.1% ORR [1] [2] | |
| Phase 2 [1] [2] | Myelofibrosis (MF) without JAK2 V617F | 0% ORR [1] [2] | |
| Phase 1 (Dose Finding) [3] [4] | Mostly Myelofibrosis (MF) | 29% of MF patients achieved clinical improvement; 52% had ≥50% reduction in MPN-SAF TSS at 12 weeks [3] [4] | Diarrhea (55.3%, majority Grade 1), Nausea (42.1%, majority Grade 1) [3] [4] |
Here is a detailed look at how the key Phase 2 study was conducted and the patients involved.
| Aspect | Study 1: Phase 2 Trial [1] [2] | Study 2: Phase 1 Trial [3] [4] |
|---|---|---|
| Study Design | Multicenter, single-arm, outpatient study [1] [2] | Multicenter, non-randomized, open-label, dose-escalation study [3] [4] |
| Intervention | This compound 120 mg administered orally once daily [1] [2] | Oral this compound at escalating doses to determine Maximum Tolerated Dose (MTD) [3] [4] |
| Patient Population | 138 patients with MPNs (PV, ET, MF) [1] [2] | 38 patients with JAK2 V617F-positive MF, PV, or ET (31 with MF) [3] [4] |
| Key Inclusion Criteria | Diagnosis of PV, ET, or MF; JAK2 V617F mutation status was assessed [1] | Diagnosis of PV, ET, or MF as per WHO criteria; presence of JAK2 V617F mutation [3] [4] |
| Primary Objectives | Evaluate efficacy, safety, and pharmacokinetics [1] [2] | Determine safety, tolerability, and recommended oral daily dose (MTD) [3] [4] |
| Secondary/Exploratory Objectives | - Overall Response Rate (ORR) [1]
This compound is a potent, selective small-molecule inhibitor of JAK2, designed to preferentially target the mutated JAK2 V617F isoform that drives constitutive signaling in most MPNs [1] [3] [4]. The diagram below illustrates this pathway and where this compound acts.
The JAK/STAT pathway is a critical signaling module that regulates processes like hematopoiesis and immune response [5]. In MPNs, mutations like JAK2 V617F lead to constitutive activation of this pathway, even in the absence of normal cytokine signals, resulting in the overproduction of blood cells and inflammatory symptoms associated with these diseases [3] [4] [5]. This compound acts by inhibiting the activated JAK2 kinase, thereby dampening this aberrant signaling [1] [3].
This compound presents a mutation-targeted therapeutic option for JAK2 V617F-positive polycythemia vera and essential thrombocythemia. Its differentiated efficacy profile and manageable safety data support its potential as a targeted agent, though its utility appears more limited in myelofibrosis.
The tables below summarize the key safety and efficacy data for this compound from clinical trials.
Table 1: Safety and Tolerability Data from a Phase 1 Study (N=38) [1]
| Parameter | Summary of Findings |
|---|---|
| Maximum Tolerated Dose (MTD) | 120 mg once daily [1] |
| Most Common TEAEs | Diarrhea (55.3%), Nausea (42.1%); majority were Grade 1 [1] |
| Dose-Limiting Toxicities (DLTs) | Increased blood creatinine, Hyperuricemia (at doses >120 mg) [1] |
| Notable Serious Risks | Renal failure (leading to treatment discontinuation in 4 patients) [1] |
| Pharmacokinetics | Mean half-life ~6 hours; Time to max concentration ~4 hours [1] |
Table 2: Efficacy Data from a Phase 2 Study (N=138) by Disease Type [2] [3]
| Patient Cohort | Overall Response Rate (ORR) | Key Efficacy Notes |
|---|---|---|
| Polycythemia Vera (PV), JAK2 V617F+ | 95% (19/20) | 20% Complete Response (CR), 75% Partial Response (PR) [3] |
| Essential Thrombocythemia (ET), JAK2 V617F+ | 90.5% (19/21) | 14% CR [3] |
| Myelofibrosis (MF), JAK2 V617F+ | 9.1% (3/33) | - |
| ET, JAK2 V617F- | 43.7% (7/16) | No CRs observed [3] |
| MF, JAK2 V617F- | 0% (0/18) | - |
| Patients previously on ruxolitinib | 3.3% (ORR) | - |
The safety and efficacy data above were generated under specific clinical trial protocols. Here are the key methodological details:
This compound is a potent, small-molecule inhibitor that targets the JAK2 tyrosine kinase.
The diagram below illustrates the JAK-STAT signaling pathway and the site of this compound's inhibitory action.
Although a direct cost-effectiveness comparison is unavailable, Phase 1 and Phase 2 clinical trials provide efficacy and safety data that form the basis for any future economic evaluations. Key findings from these studies are summarized below.
| Trial Phase | Patient Population | Key Efficacy Findings | Common Adverse Events (All Grades) | Serious (Grade 3/4) Adverse Events |
|---|
| Phase 1 [1] | 38 patients (31 MF, 6 PV, 1 ET) | - 29% of MF patients achieved clinical improvement
While a formal analysis for this compound is missing, recent research on other MPN treatments illustrates the factors and methodologies used in such evaluations, which you can apply to this compound.
The diagram below shows this compound's target in the MPN disease pathway, which is shared by other JAK inhibitors.
This compound is a potent, selective JAK2 inhibitor with dose-dependent selectivity for the JAK2 V617F mutant protein [2] [3] [7]. It has been investigated in patients with polycythemia vera (PV), essential thrombocythemia (ET), and myelofibrosis (MF) [1] [2]. The maximum tolerated dose was established at 120 mg once daily [1].
Given the lack of direct data, you can take the following steps to build a comparative evaluation:
The table below summarizes the key findings from the Phase 1 study of this compound (LY2784544) [1] [2].
| Aspect | Details |
|---|---|
| Drug Name | This compound (LY2784544) |
| Primary Target | JAK2, with increased potency for the JAK2V617F mutant [1] [2] |
| Phase of Reported Study | Phase 1 [1] [2] |
| Recommended Phase 2 Dose (MTD) | 120 mg taken orally once daily [1] [2] |
| Most Common Adverse Events | Diarrhea (55.3%) and Nausea (42.1%); mostly Grade 1 [1] [2] |
| Key Dose-Limiting Toxicities (DLTs) | Increased blood creatinine and hyperuricemia (observed at doses >120 mg) [1] [2] |
| Reported Efficacy in Myelofibrosis | - 29% of patients achieved "clinical improvement" [1] [2]
While the primary this compound study established its safety and preliminary efficacy, the provided results do not detail changes in JAK2V617F allele burden. However, other sources clarify the importance and methodology of this biomarker.
This compound is one of several small-molecule JAK inhibitors developed for MPNs. The table below contextualizes it within this drug class [5].
| Drug Name | Key Targets | Approved Indications (MPNs) | Development Stage |
|---|---|---|---|
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera | Approved [5] |
| Fedratinib | JAK2 | Myelofibrosis | Approved [5] |
| Pacritinib | JAK2, FLT3 | Myelofibrosis | Approved [5] |
| This compound | JAK2 (V617F mutant) | - | Investigational (Phase 1) [1] [2] |
JAK inhibitors are also classified by their mechanism:
The following diagram illustrates the pathway targeted by this compound and other JAK inhibitors.
This pathway shows how the V617F mutation in JAK2's pseudokinase domain (JH2) leads to its constitutive activation, causing cytokine-independent signaling and driving the overproduction of blood cells seen in MPNs [1] [5]. This compound, as a Type I JAK2 inhibitor, works by competing with ATP to block this aberrant signaling.
For researchers looking to validate the biomarker response, here is a generalized protocol for quantifying JAK2V617F allele burden, based on established methods [4]:
The table below summarizes the key efficacy and safety findings from the main clinical trials of this compound. A Phase 2 study specifically evaluated its use in patients with myeloproliferative neoplasms (MPNs) who had previously failed treatment with Ruxolitinib, a standard-of-care JAK inhibitor [1] [2].
| Trial Phase | Patient Population | Key Efficacy Findings | Key Safety Findings |
|---|
| Phase 2 [2] | JAK2 V617F-positive MPNs (PV, ET, MF); included patients previously treated with Ruxolitinib [1]. | Overall Response Rate (ORR):
Symptom Improvement:
Most Common Any-Grade AEs: Diarrhea (55.3%) and Nausea (42.1%), mostly Grade 1.
Dose-Limiting Toxicities: Increased blood creatinine and hyperuricemia [3]. |
For research and development professionals, the methodologies from recent preclinical and clinical studies are detailed below.
Preclinical Study on Mastocytosis (2025): This study investigated this compound and Fedratinib in human mast cell (MC) lines (HMC-1.2 and ROSAKIT D816V) and primary human cord blood-derived MCs.
Phase 1 Clinical Trial Design: The first-in-human study for this compound had a standard 3 + 3 dose-escalation design.
This compound is a small-molecule inhibitor that selectively targets Janus kinase 2 (JAK2) and demonstrates increased potency for the mutated JAK2V617F isoform, which drives the pathogenesis of many MPNs [3] [1]. The following diagram illustrates the JAK-STAT signaling pathway that this compound inhibits.
The table below summarizes the key efficacy findings for this compound from a Phase 1 clinical trial, where symptom response was defined as a ≥50% reduction in the MPN-SAF TSS from baseline [1].
| Assessment Metric | Result at 12 Weeks | Result at 24 Weeks |
|---|---|---|
| ≥50% Reduction in MPN-SAF TSS | 11/21 patients (52%) | 6/14 patients (43%) |
To fully interpret the data in the table, it is helpful to understand the design of the clinical trial and the symptom assessment tool used.
The following diagram illustrates the workflow of symptom assessment in the this compound clinical trial.
When considering these results, keep the following points in mind:
The table below summarizes the key efficacy and safety data for gandotinib and ruxolitinib from their respective clinical trials.
| Aspect | This compound (LY2784544) | Ruxolitinib |
|---|---|---|
| Molecular Target | JAK2 (with increased potency for JAK2 V617F mutant) [1] [2] [3] | JAK1 and JAK2 [4] [5] [6] |
| Approval Status | Investigational (Phase 2) [1] | Approved for intermediate/high-risk MF in the US and EU [4] |
| Key Trial Phase | Phase 2 [1] | Phase 3 (COMFORT-I & COMFORT-II) [4] [6] |
| Recommended Phase 2 Dose | 120 mg once daily [2] | 15-25 mg twice daily (immediate-release) [4] [6] |
| Overall Survival (OS) Benefit | Not reported in available results | Pooled 5-yr Data: Median OS 5.3 yrs (ruxolitinib) vs 3.8 yrs (control); 30% risk reduction [HR 0.70] [4] |
| Spleen Volume Reduction (≥35%) | Myelofibrosis (MF): Not a primary endpoint; 20/32 (62.5%) evaluable patients had a ≥50% reduction in palpable spleen length at any time [2] | COMFORT-I (24 wks): 42% vs 0.7% (placebo) [7] COMFORT-II (48 wks): 28% vs 0% (BAT) [6] | | Symptom Improvement (≥50% reduction in TSS) | MF: 11/21 (52%) at 12 weeks; 6/14 (43%) at 24 weeks (patients on ≥120 mg) [2] | Demonstrated significant improvement in MF-related symptoms and quality of life [6] | | Most Frequent Grade 3/4 Adverse Events (Drug-Related) | Anemia (11.6%), hyperuricemia (3.2%), fatigue (2.9%), diarrhea (2.2%), thrombocytopenia (2.2%) [1] | Anemia and thrombocytopenia (dose-related) [4] [5] | | Other Notable AEs | Diarrhea (55.3%, mostly Gr1), nausea (42.1%, mostly Gr1), increased blood creatinine, renal failure [2] | Increased risk of infection (e.g., herpes zoster), changes in lipid levels [7] |
For researchers, a deeper understanding of the trial designs and patient populations is crucial for interpreting the data.
The following diagram illustrates the distinct targeting profiles of this compound and ruxolitinib within the JAK-STAT pathway.
The mechanistic and selectivity data for each drug is summarized in the table below.
| Parameter | This compound (LY2784544) | Ruxolitinib |
|---|---|---|
| Primary Molecular Action | Potent JAK2 inhibitor [3] | Potent JAK1 and JAK2 inhibitor [4] |
| Selectivity for JAK2 V617F | Demonstrates increased potency for JAK2 V617F mutant vs. wild-type JAK2 in cellular models [1] [2] [3] | Inhibits both wild-type and mutant JAK2 [4] |
| Reported IC₅₀ / Kᵢ Values | JAK2 (V617F): Kᵢ = 0.245 nM JAK2 (cell-free): IC₅₀ = 3 nM JAK1: IC₅₀ = 19.8 nM [3] | Not detailed in the provided search results, but described as a potent and selective inhibitor of JAK1 and JAK2 [4] [6] | | Additional Targets | Also inhibits FLT3 (IC₅₀ = 4 nM) [3] | A sustained-release formulation was developed to reduce peak plasma concentration (Cₘₐₓ) and potentially improve therapeutic index [5] |